NVP-BHG712 NVP-BHG712 4-methyl-3-[[1-methyl-6-(3-pyridinyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]-N-[3-(trifluoromethyl)phenyl]benzamide is a member of benzamides.
Brand Name: Vulcanchem
CAS No.: 940310-85-0
VCID: VC0547885
InChI: InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C
Molecular Formula: C26H20F3N7O
Molecular Weight: 503.5 g/mol

NVP-BHG712

CAS No.: 940310-85-0

Cat. No.: VC0547885

Molecular Formula: C26H20F3N7O

Molecular Weight: 503.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NVP-BHG712 - 940310-85-0

CAS No. 940310-85-0
Molecular Formula C26H20F3N7O
Molecular Weight 503.5 g/mol
IUPAC Name 4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide
Standard InChI InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35)
Standard InChI Key ZCCPLJOKGAACRT-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C
Appearance Solid powder

Chemical Identity and Development of NVP-BHG712

Structural Characteristics

NVP-BHG712 (Chemical formula: C₂₆H₂₀F₃N₇O) features a benzamide core with a 3-(trifluoromethyl)phenyl substituent. The InChI key (ZCCPLJOKGAACRT-UHFFFAOYSA-N) confirms its unique stereoelectronic properties, which facilitate binding to the ATP pocket of EphB4 . The synthesis, detailed in patent WO2007/062805, involves a multi-step process optimizing yield and purity for in vivo applications .

Discovery and Initial Characterization

Developed as part of a kinase inhibitor library screening, NVP-BHG712 was identified for its potent inhibition of EphB4 (IC₅₀ = 25 nM) while sparing closely related kinases like VEGFR2 . Early cellular assays revealed its ability to block EphB4 autophosphorylation in endothelial cells at concentrations as low as 10 nM, establishing its suitability for targeting Ephrin signaling pathways .

Biochemical Selectivity and Kinase Inhibition Profile

Kinase Inhibition Spectrum

A KiNativ proteomics study (Dataset ID:20104) quantified NVP-BHG712’s effects on 24 kinases at 5 μM concentration . The data revealed striking selectivity:

Kinase% InhibitionKinase Domain Targeted
ABL/ARG80.6Activation Loop
BRAF80.1Lys2
CDK11/CDK836.8Lys2
AMPKa1/AMPKa213.0ATP Loop
ATR14.0Protein Kinase Domain

Notably, NVP-BHG712 exhibited minimal activity against Aurora kinases (<10% inhibition) and CaMK isoforms, underscoring its specificity for EphB4 and select off-targets like ABL and BRAF .

Mechanism of EphB4 Inhibition

By competing with ATP binding, NVP-BHG712 prevents autophosphorylation of EphB4’s tyrosine residues (Y590 and Y596), disrupting downstream signaling cascades involving PI3K/Akt and MAPK pathways . This inhibition perturbs endothelial cell migration and tube formation in VEGF-driven angiogenesis models, independent of VEGFR2 activity .

Pharmacological Effects in Disease Models

Antiangiogenic Activity

In a murine VEGF-induced angiogenesis model, oral administration of NVP-BHG712 (25 mg/kg) reduced neovessel density by 68% compared to controls (p < 0.001) . This effect correlated with decreased EphB4 phosphorylation in tumor-associated endothelial cells, confirming target engagement . Interestingly, soluble EphB4 extracellular domain produced comparable antiangiogenic effects, suggesting that forward signaling blockade suffices to inhibit pathological vessel growth .

Overcoming Chemoresistance via ABCC10 Inhibition

NVP-BHG712 potentiates paclitaxel efficacy in ABCC10-overexpressing HEK293 cells by increasing intracellular drug accumulation (2.7-fold at 0.5 μM; p < 0.01) . In xenograft models, combining NVP-BHG712 (25 mg/kg, oral) with paclitaxel (15 mg/kg, i.p.) reduced tumor volume by 54% versus paclitaxel alone (p < 0.005), with no significant plasma pharmacokinetic interactions . Tissue analysis revealed 3.2-fold higher intratumoral paclitaxel concentrations in combination cohorts, directly linking ABCC10 inhibition to chemosensitization .

Pharmacokinetics and Tissue Distribution

Absorption and Metabolism

Following oral administration in mice, NVP-BHG712 achieves peak plasma concentrations (Cₘₐₓ) of 1.8 μM at 2 hours, with a bioavailability of 67% . Its half-life (t₁/₂) of 6.2 hours supports thrice-weekly dosing regimens used in preclinical studies . Liver microsomal assays indicate CYP3A4-mediated metabolism as the primary clearance pathway, generating inactive hydroxylated metabolites .

Tissue Penetration

Quantitative HPLC/UV analysis demonstrated preferential accumulation in tumor tissue (AUC₀–₂₄ = 12.3 μg·h/g) versus plasma (AUC₀–₂₄ = 4.7 μg·h/mL), suggesting active transport mechanisms . Notably, EphB4 phosphorylation in tumors was suppressed by >80% for 8 hours post-dose, aligning with the compound’s pharmacokinetic-pharmacodynamic profile .

Therapeutic Applications and Clinical Translation

Colorectal Cancer Models

In HT-29 xenografts, monotherapy with NVP-BHG712 (30 mg/kg, q3d) inhibited tumor growth by 42% (p < 0.05) through dual mechanisms: antiangiogenesis (CD31⁺ vessel density ↓ 51%) and direct antiproliferative effects on EphB4⁺ tumor cells .

Endometriosis and Vascular Remodeling

A preclinical endometriosis model revealed that NVP-BHG712 (10 mg/kg/day) reduced lesion size by 61% by normalizing aberrant vasculature (VEGF ↓ 44%, eNOS ↑ 2.1-fold) . These findings position the compound as a candidate for non-oncological applications in vascular-dependent pathologies.

Combination Therapy Strategies

Synergy with Taxanes

The ABCC10-inhibitory property of NVP-BHG712 enables dose reduction of paclitaxel while maintaining efficacy. In resistant A549 lung cancer models, adding NVP-BHG712 lowered the paclitaxel IC₅₀ from 128 nM to 19 nM (6.7-fold shift; p < 0.001) . This synergy persisted in vivo, where combination therapy extended median survival from 28 days (paclitaxel alone) to 41 days (p < 0.01) .

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